molecular formula C27H29N3O4 B10873467 2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-N-(2-methyl-4-nitrophenyl)acetamide

2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B10873467
M. Wt: 459.5 g/mol
InChI Key: CSHBLUUPGVHJPL-UHFFFAOYSA-N
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Description

2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-N-(2-methyl-4-nitrophenyl)acetamide is a complex organic compound featuring a piperidine ring substituted with a hydroxy(diphenyl)methyl group and an acetamide moiety linked to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-N-(2-methyl-4-nitrophenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products

    Oxidation: Formation of ketones from the hydroxy group.

    Reduction: Formation of amines from the nitro group.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperidine ring, which is a common motif in bioactive molecules .

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as analgesics, anti-inflammatory agents, and central nervous system (CNS) active drugs .

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-N-(2-methyl-4-nitrophenyl)acetamide would depend on its specific biological target. Generally, compounds with piperidine rings can interact with neurotransmitter receptors or ion channels, modulating their activity. The hydroxy(diphenyl)methyl group may enhance binding affinity through hydrogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: An antihistamine with a similar diphenylmethyl group.

    Piperidine derivatives: Such as piperidine itself, which is used in various pharmaceuticals.

    Nitrophenylacetamides: Compounds with similar nitrophenyl and acetamide groups.

Uniqueness

What sets 2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-N-(2-methyl-4-nitrophenyl)acetamide apart is the combination of these functional groups in a single molecule, potentially offering unique pharmacological properties and synthetic versatility .

Properties

Molecular Formula

C27H29N3O4

Molecular Weight

459.5 g/mol

IUPAC Name

2-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C27H29N3O4/c1-20-18-24(30(33)34)12-13-25(20)28-26(31)19-29-16-14-23(15-17-29)27(32,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,23,32H,14-17,19H2,1H3,(H,28,31)

InChI Key

CSHBLUUPGVHJPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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